molecular formula C22H26N2O5 B250868 Methyl 5-{[(4-ethylphenoxy)acetyl]amino}-2-(4-morpholinyl)benzoate

Methyl 5-{[(4-ethylphenoxy)acetyl]amino}-2-(4-morpholinyl)benzoate

Katalognummer B250868
Molekulargewicht: 398.5 g/mol
InChI-Schlüssel: NGJBUYRCCKEDKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 5-{[(4-ethylphenoxy)acetyl]amino}-2-(4-morpholinyl)benzoate, also known as EMA401, is a small molecule drug that has been developed for the treatment of chronic pain. It is a potent and selective inhibitor of the angiotensin II type 2 receptor (AT2R), which is involved in the regulation of pain signaling pathways. EMA401 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of chronic pain.

Wirkmechanismus

The AT2R is a G protein-coupled receptor that is expressed in various tissues, including the nervous system. It is known to modulate a variety of physiological processes, including blood pressure regulation, cell proliferation, and pain signaling. In the context of pain, the AT2R is thought to play a role in the sensitization of pain-sensing neurons and the promotion of inflammation. By inhibiting the AT2R, Methyl 5-{[(4-ethylphenoxy)acetyl]amino}-2-(4-morpholinyl)benzoate reduces the activity of these neurons and decreases inflammation, resulting in a reduction in pain perception.
Biochemical and Physiological Effects:
Methyl 5-{[(4-ethylphenoxy)acetyl]amino}-2-(4-morpholinyl)benzoate has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the reduction of inflammatory cytokines, the inhibition of nerve growth factor signaling, and the modulation of ion channel activity. These effects are thought to contribute to the analgesic properties of Methyl 5-{[(4-ethylphenoxy)acetyl]amino}-2-(4-morpholinyl)benzoate and suggest that it may be effective in a variety of chronic pain conditions.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of Methyl 5-{[(4-ethylphenoxy)acetyl]amino}-2-(4-morpholinyl)benzoate is its high selectivity for the AT2R, which reduces the risk of off-target effects. Additionally, Methyl 5-{[(4-ethylphenoxy)acetyl]amino}-2-(4-morpholinyl)benzoate has been shown to be well-tolerated in preclinical studies, suggesting that it may have a favorable safety profile in humans. However, one limitation of Methyl 5-{[(4-ethylphenoxy)acetyl]amino}-2-(4-morpholinyl)benzoate is its relatively short half-life, which may require frequent dosing in clinical settings.

Zukünftige Richtungen

There are several potential future directions for the development of Methyl 5-{[(4-ethylphenoxy)acetyl]amino}-2-(4-morpholinyl)benzoate. One possibility is the exploration of combination therapies that target multiple pain signaling pathways, which may enhance the analgesic effects of Methyl 5-{[(4-ethylphenoxy)acetyl]amino}-2-(4-morpholinyl)benzoate. Additionally, the use of Methyl 5-{[(4-ethylphenoxy)acetyl]amino}-2-(4-morpholinyl)benzoate in combination with non-pharmacological interventions, such as physical therapy or cognitive-behavioral therapy, may further improve pain outcomes. Finally, the development of more potent and selective AT2R inhibitors may lead to the discovery of new and improved pain treatments.

Synthesemethoden

The synthesis of Methyl 5-{[(4-ethylphenoxy)acetyl]amino}-2-(4-morpholinyl)benzoate involves several steps, starting with the reaction of 4-ethylphenol with acetic anhydride to form 4-ethylphenyl acetate. This intermediate is then reacted with ethyl chloroformate to form the corresponding carbamate, which is subsequently reacted with 2-(4-morpholinyl)benzoic acid to form the final product, Methyl 5-{[(4-ethylphenoxy)acetyl]amino}-2-(4-morpholinyl)benzoate. The synthesis of Methyl 5-{[(4-ethylphenoxy)acetyl]amino}-2-(4-morpholinyl)benzoate has been optimized to ensure high yield and purity, making it suitable for large-scale production.

Wissenschaftliche Forschungsanwendungen

Methyl 5-{[(4-ethylphenoxy)acetyl]amino}-2-(4-morpholinyl)benzoate has been extensively studied in preclinical models of chronic pain, including neuropathic pain, inflammatory pain, and cancer pain. In these studies, Methyl 5-{[(4-ethylphenoxy)acetyl]amino}-2-(4-morpholinyl)benzoate has been shown to effectively reduce pain behaviors and improve quality of life in animal models. The mechanism of action of Methyl 5-{[(4-ethylphenoxy)acetyl]amino}-2-(4-morpholinyl)benzoate involves the inhibition of the AT2R, which is known to play a key role in pain signaling pathways. By blocking the AT2R, Methyl 5-{[(4-ethylphenoxy)acetyl]amino}-2-(4-morpholinyl)benzoate reduces the activity of pain-promoting neurons and enhances the activity of pain-inhibiting neurons, resulting in a net reduction in pain perception.

Eigenschaften

Molekularformel

C22H26N2O5

Molekulargewicht

398.5 g/mol

IUPAC-Name

methyl 5-[[2-(4-ethylphenoxy)acetyl]amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C22H26N2O5/c1-3-16-4-7-18(8-5-16)29-15-21(25)23-17-6-9-20(19(14-17)22(26)27-2)24-10-12-28-13-11-24/h4-9,14H,3,10-13,15H2,1-2H3,(H,23,25)

InChI-Schlüssel

NGJBUYRCCKEDKI-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCOCC3)C(=O)OC

Kanonische SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCOCC3)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.